molecular formula C19H28ClN3O4S B4491126 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-morpholin-4-ylethyl)benzamide CAS No. 438021-95-5

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-morpholin-4-ylethyl)benzamide

Cat. No.: B4491126
CAS No.: 438021-95-5
M. Wt: 430.0 g/mol
InChI Key: YLJXHGTUTGFBSQ-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-morpholin-4-ylethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-morpholin-4-ylethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The azepane and morpholine groups are introduced through nucleophilic substitution reactions. The sulfonylation of the azepane ring is achieved using sulfonyl chlorides under basic conditions. The final step involves the coupling of the morpholine derivative with the benzamide core under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-morpholin-4-ylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the benzamide core, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-morpholin-4-ylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-morpholin-4-ylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonyl and morpholine groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-N-ethyl-4-methylbenzamide
  • 4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine
  • 6-(azepan-1-ylsulfonyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1H-quinoline-4-carboxamide

Uniqueness

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-morpholin-4-ylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group allows for further functionalization, while the azepane and morpholine groups enhance its solubility and binding interactions.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O4S/c20-17-6-5-16(19(24)21-7-10-22-11-13-27-14-12-22)15-18(17)28(25,26)23-8-3-1-2-4-9-23/h5-6,15H,1-4,7-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJXHGTUTGFBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129873
Record name 4-Chloro-3-[(hexahydro-1H-azepin-1-yl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438021-95-5
Record name 4-Chloro-3-[(hexahydro-1H-azepin-1-yl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438021-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-[(hexahydro-1H-azepin-1-yl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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